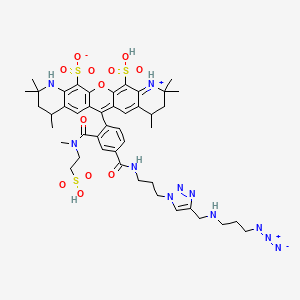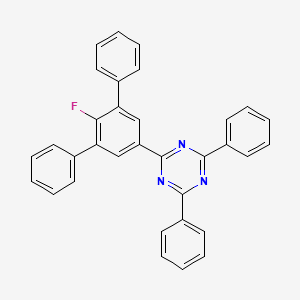
APDye 546 Azide Plus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APDye 546 Azide Plus: is a fluorescent dye used in various scientific applications, particularly in the field of bioimaging and molecular labeling. This compound is known for its high fluorescence quantum yield and photostability, making it an excellent choice for detecting low-abundance targets in complex biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : APDye 546 Azide Plus is synthesized through a series of chemical reactions that involve the incorporation of a copper-chelating system into its structure. This system allows for the formation of strong, active copper complexes that act as both reactant and catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Industrial Production Methods: : The industrial production of this compound involves the large-scale synthesis of the dye, followed by purification processes to ensure high purity (>95%) and solubility in various solvents such as water, dimethyl sulfoxide, and dimethylformamide .
Analyse Chemischer Reaktionen
Types of Reactions: : APDye 546 Azide Plus primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is highly specific and efficient, forming stable triazole linkers .
Common Reagents and Conditions: : The CuAAC reaction involving this compound typically requires copper sulfate, sodium ascorbate, and a suitable alkyne. The reaction is carried out in aqueous or organic solvents under mild conditions .
Major Products: : The major product formed from the CuAAC reaction with this compound is a stable triazole-linked conjugate, which can be used for various labeling and detection applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: : APDye 546 Azide Plus is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: : In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization and tracking of these molecules in live cells and tissues .
Medicine: : this compound is employed in medical research for imaging and diagnostic purposes. Its high fluorescence and stability enable the detection of disease markers and the monitoring of therapeutic interventions .
Industry: : In industrial applications, this compound is used in the development of diagnostic assays and imaging agents.
Wirkmechanismus
The mechanism of action of APDye 546 Azide Plus involves its ability to form strong, active copper complexes that facilitate the CuAAC reaction. This reaction results in the formation of stable triazole linkers, which can be used for labeling and detection purposes. The copper-chelating system in this compound enhances the efficiency and specificity of the reaction, making it highly effective for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to APDye 546 Azide Plus include Alexa Fluor 546, Atto 546, and CF 546 .
Uniqueness: : this compound stands out due to its integrated copper-chelating system, which significantly improves the efficiency and specificity of the CuAAC reaction. This feature makes it particularly valuable for applications requiring high sensitivity and low background signal .
Eigenschaften
Molekularformel |
C45H57N11O12S3 |
|---|---|
Molekulargewicht |
1040.2 g/mol |
IUPAC-Name |
13-[4-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C45H57N11O12S3/c1-25-21-44(3,4)50-36-30(25)19-33-35(34-20-31-26(2)22-45(5,6)51-37(31)41(71(65,66)67)39(34)68-38(33)40(36)70(62,63)64)29-11-10-27(18-32(29)43(58)55(7)16-17-69(59,60)61)42(57)48-13-9-15-56-24-28(52-54-56)23-47-12-8-14-49-53-46/h10-11,18-20,24-26,47,50H,8-9,12-17,21-23H2,1-7H3,(H,48,57)(H,59,60,61)(H,62,63,64)(H,65,66,67) |
InChI-Schlüssel |
CHHIRVMDTPHEJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCCCN7C=C(N=N7)CNCCCN=[N+]=[N-])C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)


![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)









